Cas no 88302-06-1 (5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid)

5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- 3-Pyridinecarboxylic acid, 5-acetyl-1,2-dihydro-6-methyl-2-oxo-
- 5-acetyl-1,2-dihydro-6-methyl-2-oxonicotinic acid
- HOSMSJUGKUGGDS-UHFFFAOYSA-N
- 88302-06-1
- CHEMBL312665
- CS-0330674
- 5-Acetyl-2-hydroxy-6-methylnicotinic acid
- DTXSID60530550
- FT-0684296
- 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylicacid
- 5-acetyl-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
- SCHEMBL9475977
- 5-acetyl-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
- AKOS002671364
- SB53896
- DB-129228
- 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarboxylic acid
- RARECHEM AL BO 1862
-
- MDL: MFCD06208627
- Inchi: InChI=1S/C9H9NO4/c1-4-6(5(2)11)3-7(9(13)14)8(12)10-4/h3H,1-2H3,(H,10,12)(H,13,14)
- InChI Key: HOSMSJUGKUGGDS-UHFFFAOYSA-N
- SMILES: CC1=NC(=C(C=C1C(=O)C)C(=O)O)O
Computed Properties
- Exact Mass: 195.05315777g/mol
- Monoisotopic Mass: 195.05315777g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.5Ų
- XLogP3: 0.3
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Security Information
- HazardClass:IRRITANT
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A057520-2000mg |
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
88302-06-1 | 2g |
$ 615.00 | 2022-06-08 | ||
TRC | A057520-1000mg |
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
88302-06-1 | 1g |
$ 390.00 | 2022-06-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401344-5g |
5-Acetyl-2-hydroxy-6-methylnicotinic acid |
88302-06-1 | 95+% | 5g |
¥4428.00 | 2024-04-27 | |
TRC | A057520-500mg |
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
88302-06-1 | 500mg |
$ 235.00 | 2022-06-08 | ||
Matrix Scientific | 065950-500mg |
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
88302-06-1 | 500mg |
$119.00 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401344-1g |
5-Acetyl-2-hydroxy-6-methylnicotinic acid |
88302-06-1 | 95+% | 1g |
¥1263.00 | 2024-04-27 | |
Chemenu | CM527332-1g |
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
88302-06-1 | 95% | 1g |
$132 | 2022-03-01 | |
Chemenu | CM527332-5g |
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
88302-06-1 | 95% | 5g |
$347 | 2022-03-01 | |
Alichem | A029185620-5g |
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid |
88302-06-1 | 95% | 5g |
$373.12 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401344-250mg |
5-Acetyl-2-hydroxy-6-methylnicotinic acid |
88302-06-1 | 95+% | 250mg |
¥648.00 | 2024-04-27 |
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid Related Literature
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Additional information on 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid: A Comprehensive Overview
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, identified by the CAS registry number 88302-06-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyridines, which are well-known for their diverse biological activities and applications in drug design. The molecule's structure is characterized by a pyridine ring with substituents at positions 5, 6, and 3, which contribute to its unique chemical properties and reactivity.
The synthesis of 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves a series of carefully designed reactions that highlight the principles of organic synthesis. The starting materials typically include acetylating agents and methylating agents, which are introduced at specific positions on the pyridine ring. The formation of the dihydropyridine skeleton is achieved through a combination of oxidation and reduction steps, ensuring the correct stereochemistry and functional group placement. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of the production process.
One of the most notable applications of this compound is in the field of pharmacology, where it serves as a lead compound for the development of new drug candidates. The dihydropyridine moiety is known to interact with various biological targets, including ion channels and enzymes, making it a valuable scaffold for drug design. For instance, studies have shown that derivatives of this compound exhibit potent antioxidant and anti-inflammatory properties, which could be harnessed for treating conditions such as neurodegenerative diseases and cardiovascular disorders.
Recent research has also explored the potential of 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid in the context of cancer therapy. By modifying the substituents on the pyridine ring, scientists have been able to enhance the compound's ability to inhibit key enzymes involved in tumor growth and metastasis. These findings underscore the importance of structural modifications in optimizing biological activity and pave the way for further exploration into its therapeutic potential.
In addition to its pharmacological applications, this compound has found utility in materials science. Its ability to form stable complexes with metal ions makes it a promising candidate for use in coordination polymers and metalloorganic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing technologies. Recent studies have demonstrated that incorporating this compound into MOFs can significantly improve their stability and selectivity for specific gas molecules.
The study of 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid has also contributed to our understanding of chemical reactivity and molecular recognition. Its interactions with other molecules are governed by a combination of hydrogen bonding, π–π stacking, and van der Waals forces. These interactions play a crucial role in determining the compound's solubility, stability, and bioavailability. Advanced computational methods, such as molecular docking and dynamics simulations, have provided valuable insights into these phenomena.
In conclusion, 5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science. As new research continues to uncover its potential uses and mechanisms of action, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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